2-氰基-3-羟基喹啉

描述

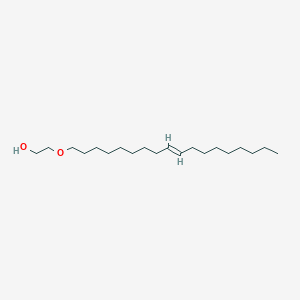

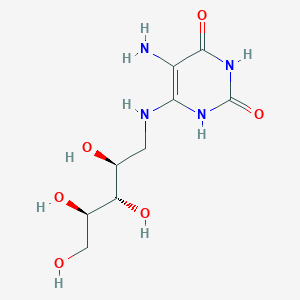

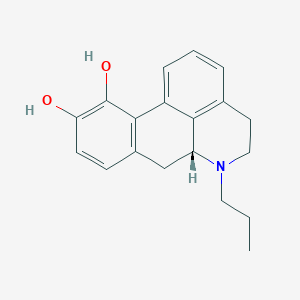

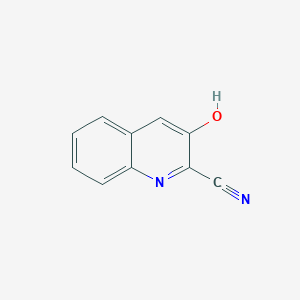

2-Cyano-3-hydroxyquinoline is a compound that can be synthesized through various chemical reactions involving quinoline derivatives. It is characterized by the presence of a cyano group (-CN) at the second position and a hydroxy group (-OH) at the third position on the quinoline ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 3-hydroxyquinoline derivatives can be achieved through different methods. One approach is a catalyst-free synthesis that involves a three-component reaction of quinoline N-oxides, aryldiazonium salts, and acetonitrile under microwave irradiation, which results in the formation of 2-anilinoquinolines and 3-hydroxyquinolines . Another method utilizes copper-catalyzed intramolecular cyclization of 2-isocyanoacetophenone derivatives to produce 4-hydroxyquinolines . Additionally, a green and efficient one-pot synthesis of 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives has been reported using ammonium acetate in ethanol .

Molecular Structure Analysis

The molecular structure of 2-cyano-3-hydroxyquinoline derivatives can be characterized using various spectroscopic techniques. For instance, the synthesis of cyano-modified 2-substituted 8-hydroxyquinolines and their complexes with Zn(II) and Cd(II) has been described, with characterization by ESI-MS, NMR spectroscopy, and elemental analysis . Similarly, the crystal structure and spectroscopic characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives have been achieved through NMR, IR, and single crystal X-ray diffraction techniques .

Chemical Reactions Analysis

2-Cyano-3-hydroxyquinoline and its derivatives can undergo various chemical reactions. For example, the Knoevenagel condensation of 2-carbethoxycyclohexanone and malononitrile leads to the synthesis of related quinoline derivatives . A domino reaction catalyzed by indium chloride in water has been used to synthesize new 1,2,3,4-tetrahydroquinoline derivatives . Moreover, a one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide has been reported, involving (\alpha)-hydroxylation and intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyano-3-hydroxyquinoline derivatives can be inferred from their synthesis and molecular structure. The luminescent properties of cyano-modified quinoline complexes have been studied, revealing tunable emissions in the solid state . The antioxidant activity of hydroquinoline derivatives has been evaluated using various assays, indicating potential for biological applications . Additionally, the fluorescence properties of 3-hydroxyquinolin-4(1H)-one derivatives have been investigated, which could be relevant for the development of fluorescent probes .

科学研究应用

Nickel(II)- and Cobalt(II)-Promoted Hydrolysis: 镍(II)和钴(II)促进的2-氰基-8-羟基喹啉的碱水解反应受到显著加速,这个反应在配位化学和潜在的催化过程发展中具有重要意义 (Clark & Hay, 1974)。

Luminescent Complexes in Solid State: 经过氰基修饰的2-取代8-羟基喹啉已被用于与Zn(II)和Cd(II)形成发光配合物。这些配合物展示出可调颜色的固态发射,对于发展新的发光材料在材料科学中具有相关性 (Huo et al., 2016)。

Synthesis of Pyranoquinolin-5-one Derivatives: 一种绿色高效的合成方法用于合成2-氨基-3-氰基-1,4,5,6-四氢吡喃[3,2-c]喹啉-5-酮衍生物。这种合成在有机化学和药物研究中具有重要意义 (Lei, Ma, & Hu, 2011)。

Photoremovable Protecting Groups: 与2-氰基-3-羟基喹啉相关的8-氰基-7-羟基喹啉-2-基)甲基(CyHQ)色团已被改进以增强其光化学性能。这在生物学中具有应用,用于对生物效应器的时空控制 (Hennig et al., 2019)。

Chemosensor for Metal Ions: 合成了一种8-羟基喹啉衍生物用于检测金属离子。这种应用在环境监测和分析化学中具有重要意义 (Cheng et al., 2006)。

Anticancer Ruthenium(II) Complexes: 对羟基喹啉的钌配合物的研究,包括2-氰基-3-羟基喹啉的衍生物,显示出对癌细胞系的有希望的细胞毒活性。这在癌症研究和药物开发中开辟了新的途径 (Havrylyuk et al., 2018)。

Photoactivation in Cell Physiology: 基于8-氰基-7-羟基喹啉基(CyHQ)的光可移除保护基(PPG)已被用于激活第三胺,适用于研究细胞生理 (Asad et al., 2017)。

Metallosupramolecular Chemistry: 8-羟基喹啉及其衍生物被用于合成新的超分子传感器和发光器件。这在超分子化学领域中具有重要意义 (Albrecht, Fiege, & Osetska, 2008)。

Evaluation of Liposome-Water Partitioning: 对与2-氰基-3-羟基喹啉相关的8-羟基喹啉及其铜配合物的研究在理解金属有机配合物的生物利用度和毒性方面具有重要意义 (Kaiser & Escher, 2006)。

Synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide: 这种化合物是合成抗癌药物的中间体,突显了喹啉衍生物的药物相关性 (Mao et al., 2014)。

未来方向

Future research on 2-Cyano-3-hydroxyquinoline could focus on further exploring its synthesis methods and biological activities. For instance, future mutagenesis studies are needed to confirm the role of certain residues in 8-hydroxyquinoline binding as well as confirm the antagonism mechanism . Additionally, several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

属性

IUPAC Name |

3-hydroxyquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-9-10(13)5-7-3-1-2-4-8(7)12-9/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMDFABEUPPGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344630 | |

| Record name | 2-CYANO-3-HYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyquinoline-2-carbonitrile | |

CAS RN |

15462-43-8 | |

| Record name | 2-CYANO-3-HYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。